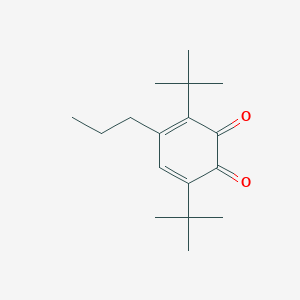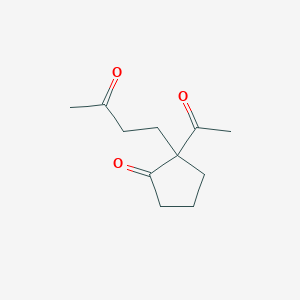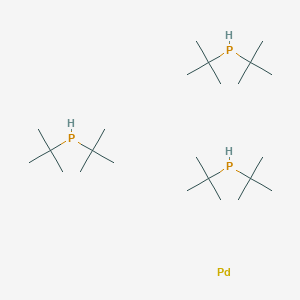
(E)-N-Butyl-1-(5-methylfuran-2-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-Butyl-1-(5-methylfuran-2-yl)methanimine is an organic compound that belongs to the class of imines This compound features a furan ring substituted with a methyl group at the 5-position and an imine group attached to a butyl chain The (E)-configuration indicates the trans arrangement of substituents around the double bond in the imine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Butyl-1-(5-methylfuran-2-yl)methanimine can be achieved through the condensation reaction between 5-methylfurfural and butylamine. The reaction typically involves the following steps:
Formation of the imine: 5-methylfurfural is reacted with butylamine in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to remove water formed during the reaction.
Reaction conditions: The reaction is carried out under reflux conditions in an inert solvent such as toluene or dichloromethane. The reaction mixture is stirred for several hours until the formation of the imine is complete.
Purification: The crude product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-Butyl-1-(5-methylfuran-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The imine group can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), catalysts (Lewis acids).
Major Products Formed
Oxidation: Oxime, nitrile.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Wissenschaftliche Forschungsanwendungen
(E)-N-Butyl-1-(5-methylfuran-2-yl)methanimine has several scientific research applications, including:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s imine group and furan ring make it a potential candidate for the development of new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: It can be used in the design and synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand the interactions between imines and biological molecules, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of (E)-N-Butyl-1-(5-methylfuran-2-yl)methanimine involves its interaction with molecular targets through its imine group and furan ring. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of specific biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-N-Butyl-1-(2-furyl)methanimine: Similar structure but without the methyl group on the furan ring.
(E)-N-Butyl-1-(5-ethylfuran-2-yl)methanimine: Similar structure with an ethyl group instead of a methyl group on the furan ring.
(E)-N-Butyl-1-(5-methylthiophen-2-yl)methanimine: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
(E)-N-Butyl-1-(5-methylfuran-2-yl)methanimine is unique due to the presence of the methyl group on the furan ring, which can influence its electronic properties and reactivity. This structural feature can affect the compound’s binding affinity to biological targets and its overall pharmacological profile, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
184827-51-8 |
|---|---|
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
N-butyl-1-(5-methylfuran-2-yl)methanimine |
InChI |
InChI=1S/C10H15NO/c1-3-4-7-11-8-10-6-5-9(2)12-10/h5-6,8H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
REGQIJVXLRJEQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN=CC1=CC=C(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B12555635.png)

![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)
![2,5-Bis[(propan-2-yl)oxy]benzoic acid](/img/structure/B12555649.png)



![(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B12555669.png)


![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12555703.png)


![[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12555724.png)
